molecular formula C6H7ClF2N2 B2694015 4-(chloromethyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole CAS No. 2168817-17-0

4-(chloromethyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole

Cat. No.: B2694015
CAS No.: 2168817-17-0
M. Wt: 180.58
InChI Key: HKQAUPKNLFSBHQ-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole is a heterocyclic compound that contains both chlorine and fluorine atoms. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of both chloromethyl and difluoromethyl groups in the pyrazole ring imparts unique chemical properties to the compound, making it a valuable building block for the synthesis of more complex molecules.

Preparation Methods

The synthesis of 4-(chloromethyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole typically involves the introduction of chloromethyl and difluoromethyl groups into the pyrazole ring. One common method involves the reaction of 4-chloromethyl-1-methyl-1H-pyrazole with a difluoromethylating agent under specific conditions. The reaction is usually carried out in the presence of a catalyst and an aprotic polar solvent to facilitate the formation of the desired product .

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

4-(Chloromethyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding substituted pyrazoles.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction Reactions: Reduction of the difluoromethyl group can lead to the formation of monofluoromethyl or non-fluorinated derivatives. Reducing agents such as lithium aluminum hydride are typically used for these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative of the pyrazole .

Scientific Research Applications

4-(Chloromethyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole has several scientific research applications:

    Pharmaceuticals: The compound serves as a precursor for the synthesis of various biologically active molecules. Its unique structure allows for the development of novel drugs with potential therapeutic benefits.

    Agrochemicals: It is used in the synthesis of pesticides and herbicides. The presence of fluorine atoms enhances the bioactivity and stability of these agrochemical products.

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its ability to impart desirable properties such as hydrophobicity and chemical resistance.

Comparison with Similar Compounds

4-(Chloromethyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the combination of both chloromethyl and difluoromethyl groups, which imparts distinct chemical properties and enhances its versatility in various applications.

Properties

IUPAC Name

4-(chloromethyl)-3-(difluoromethyl)-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClF2N2/c1-11-3-4(2-7)5(10-11)6(8)9/h3,6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQAUPKNLFSBHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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